Physicochemical Characteristics of 3-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide
Physicochemical Characteristics of 3-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry. The incorporation of the 1,2,4-triazole moiety, a well-known pharmacophore, into the aniline scaffold creates a versatile molecule with potential applications in the development of various therapeutic agents. The 1,2,4-triazole ring is a key feature in numerous clinically approved drugs, including antifungal and anticancer agents, owing to its ability to participate in hydrogen bonding and other molecular interactions. This document provides a comprehensive overview of the known physicochemical characteristics of 3-(1H-1,2,4-triazol-1-yl)aniline, detailed experimental protocols for its synthesis and property determination, and a conceptual framework for its application in drug discovery.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below for 3-(1H-1,2,4-triazol-1-yl)aniline is compiled from commercially available sources. It should be noted that some of these values may be predicted and not experimentally determined.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄ | [1][2] |
| Molecular Weight | 160.18 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 102 °C | [1][2] |
| Boiling Point | 395 °C (Predicted) | [1][2] |
| Density | 1.32 g/cm³ (Predicted) | [1][2] |
| Flash Point | 192 °C (Predicted) | [1][2] |
| pKa | 2.79 ± 0.10 (Predicted, Acidic) | [1][2] |
| LogP (Octanol-Water) | 0.75 (Predicted) |
Synthesis and Characterization
Experimental Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction suitable for forming C-N bonds.
Materials and Reagents:
-
3-Bromoaniline or 3-Iodoaniline
-
1H-1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
L-Proline or other suitable ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add 3-bromoaniline (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(1H-1,2,4-triazol-1-yl)aniline.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the positions of the substituents on the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
Melting Point Analysis: The melting point should be determined using a calibrated melting point apparatus to assess the purity of the compound.
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
Methodology:
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Determination of pKa by Potentiometric Titration
Methodology:
-
Preparation: Calibrate a pH meter using standard buffers. Prepare a ~1 mM solution of 3-(1H-1,2,4-triazol-1-yl)aniline in a suitable solvent system (e.g., water or a methanol-water mixture for compounds with low aqueous solubility). The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.
-
Titration: Acidify the sample solution to approximately pH 2 with 0.1 M HCl. Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of Aqueous Solubility
Methodology (Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
Role in Drug Discovery and Development
3-(1H-1,2,4-triazol-1-yl)aniline is a classic example of a "fragment" or "building block" used in drug discovery. Its structural features—a primary aromatic amine for further chemical modification and a biologically active triazole ring—make it an attractive starting point for synthesizing libraries of more complex molecules. The general workflow for utilizing such a compound in a drug discovery pipeline is illustrated below.
As depicted, the aniline group provides a reactive handle for parallel synthesis, allowing chemists to generate a diverse library of derivatives. These libraries are then screened against biological targets of interest (e.g., kinases, receptors, enzymes) to identify "hits." Subsequent rounds of chemical modification and biological testing (Structure-Activity Relationship, or SAR, studies) aim to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.
While no specific biological target for 3-(1H-1,2,4-triazol-1-yl)aniline itself has been prominently reported, the 1,2,4-triazole scaffold is known to target a range of proteins. For instance, in many antifungal agents, the triazole nitrogen coordinates to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis[3]. Derivatives of triazolylanilines have also been investigated as inhibitors of various kinases and other enzymes.
Conclusion
3-(1H-1,2,4-triazol-1-yl)aniline is a synthetically accessible and medicinally relevant chemical entity. While detailed, peer-reviewed experimental data on its physicochemical properties are sparse, its structural motifs suggest favorable characteristics for its use as a scaffold in drug discovery. The protocols outlined in this guide provide a framework for its synthesis and characterization, enabling researchers to further explore its potential in developing novel therapeutics. The true value of this compound lies in its role as a versatile starting material for the creation of compound libraries aimed at a multitude of biological targets.
